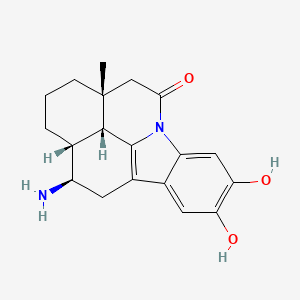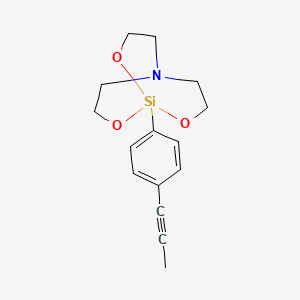
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(4-(1-propynyl)phenyl)- is a complex organosilicon compound It is part of the silatrane family, which is known for its unique cage-like structure that incorporates silicon, oxygen, nitrogen, and carbon atoms
準備方法
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions usually require a controlled environment to ensure the stability of the intermediate and final products.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in the silatrane structure can participate in substitution reactions with different reagents, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The presence of the propynyl group allows for addition reactions, particularly with electrophiles.
Common reagents used in these reactions include mercury (II) salts, organometallic reagents, and various electrophiles. The major products formed depend on the specific reagents and conditions used but generally involve modifications to the silicon and propynyl groups .
科学的研究の応用
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- has several scientific research applications:
Organic Synthesis: It serves as a reagent for the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential therapeutic applications, including as antiviral and anticancer agents.
作用機序
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- involves its interaction with various molecular targets. The silicon atom in the silatrane structure can form stable complexes with different biomolecules, potentially disrupting their normal function. The propynyl group can also participate in reactions with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- include:
Phenylsilatrane: Another member of the silatrane family, known for its stability and reactivity.
Vinylsilatrane: A related compound with a vinyl group instead of a propynyl group, used in similar applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
特性
CAS番号 |
128023-25-6 |
|---|---|
分子式 |
C15H19NO3Si |
分子量 |
289.40 g/mol |
IUPAC名 |
1-(4-prop-1-ynylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C15H19NO3Si/c1-2-3-14-4-6-15(7-5-14)20-17-11-8-16(9-12-18-20)10-13-19-20/h4-7H,8-13H2,1H3 |
InChIキー |
DNMBQVICMRWJHI-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



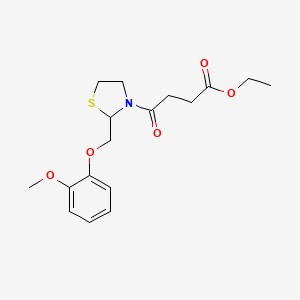

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
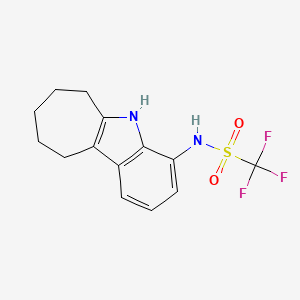
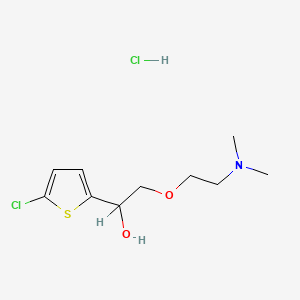
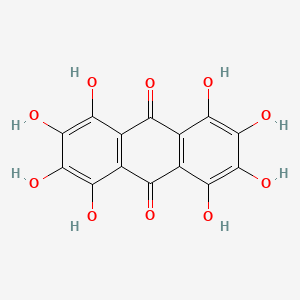
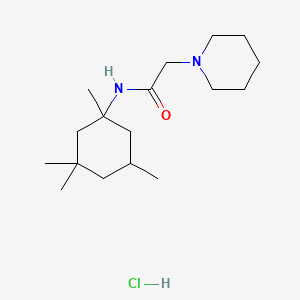
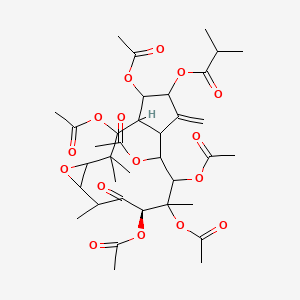
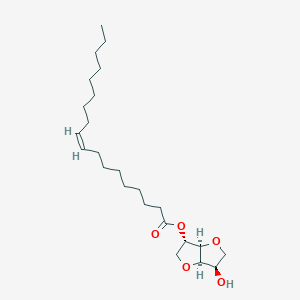
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
